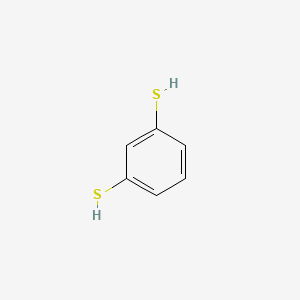

1,3-Benzenedithiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOASCVFHSYHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031564 | |

| Record name | 1,3-Benzenedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-04-0 | |

| Record name | 1,3-Benzenedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Benzenedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzenedithiol, a key organosulfur compound, serves as a versatile building block in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical properties, spectral characteristics, and reactivity. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a thorough analysis of its spectroscopic data. This document aims to be a valuable resource for researchers leveraging this compound in their scientific endeavors.

Chemical and Physical Properties

This compound, also known as dithioresorcinol, is a white to pale yellow crystalline solid or liquid with a characteristic pungent odor.[1] It is soluble in many organic solvents like alcohols, ethers, and ketones but is insoluble in water.[1] It is sensitive to air and should be stored accordingly.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆S₂ | [1] |

| Molar Mass | 142.24 g/mol | [1] |

| Melting Point | 24-25 °C | [1] |

| Boiling Point | 128-129 °C at 16 mmHg | [1] |

| Density | 1.24 g/cm³ | [1] |

| pKa | 5.84 ± 0.10 (Predicted) | [1] |

| Refractive Index | 1.6625 | [1] |

| Solubility | Miscible with acetonitrile. Insoluble in water. Soluble in alcohols, ethers, and ketones. | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows a complex multiplet for the aromatic protons and a singlet for the thiol protons. The chemical shifts and coupling constants are crucial for structural confirmation.

Table 2: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| SH | ~3.5 | s | - |

| Ar-H | 7.0 - 7.3 | m | - |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (ppm) |

| C-S | ~130 |

| C-H (aromatic) | 120 - 130 |

Note: Specific assignments require more detailed spectral analysis or computational prediction.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a weak S-H stretching band and various aromatic C-H and C=C stretching and bending vibrations.

Table 4: Key IR Absorption Bands of this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| S-H stretch | ~2550 | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C stretch | 1400 - 1600 | Medium-Strong |

| C-S stretch | 600-800 | Medium |

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 142. The fragmentation pattern is characterized by the loss of hydrogen atoms, thiol groups, and the sulfur atom.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 142 | [C₆H₆S₂]⁺ (Molecular Ion) |

| 109 | [C₆H₅S]⁺ |

| 78 | [C₆H₆]⁺ |

Reactivity

The reactivity of this compound is primarily governed by the two nucleophilic thiol groups. These groups can undergo a variety of reactions, including oxidation, alkylation, and condensation with carbonyl compounds. The corresponding thiolate, formed by deprotonation, is a potent nucleophile.

Oxidation to Disulfides

Thiols can be oxidized to form disulfides. In the case of this compound, both intermolecular and intramolecular (cyclic) disulfide formation can occur depending on the reaction conditions.

Caption: Oxidation pathways of this compound.

Nucleophilic Reactions

The thiolate anions of this compound are strong nucleophiles and can react with various electrophiles, such as alkyl halides and carbonyl compounds.

Reaction with alkyl halides leads to the formation of thioethers. This reaction typically proceeds via an Sₙ2 mechanism.

Caption: S-Alkylation of this compound.

This compound reacts with aldehydes and ketones in the presence of an acid catalyst to form 1,3-dithianes, which are useful protecting groups and synthetic intermediates.

Caption: Formation of 1,3-dithianes.

Formation of Metal Complexes

This compound acts as a bidentate ligand, coordinating to metal ions through its two sulfur atoms to form stable metal-dithiolene complexes. These complexes have applications in catalysis and materials science.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 1,3-benzenedisulfonyl chloride.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 1,3-benzenedisulfonyl chloride in glacial acetic acid.

-

Cool the flask in an ice bath and slowly add zinc dust, followed by the dropwise addition of concentrated hydrochloric acid, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Filter the reaction mixture and wash the solid residue with diethyl ether.

-

Combine the filtrate and the ether washings and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation to yield this compound.

Oxidation to Polymeric Disulfide

Experimental Protocol:

-

Dissolve this compound in a suitable solvent such as chloroform or dichloromethane.

-

Add a solution of iodine in the same solvent dropwise with stirring at room temperature.

-

Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the polymeric disulfide.

S-Alkylation with an Alkyl Halide

Experimental Protocol:

-

To a solution of this compound in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate or sodium hydride at 0 °C.

-

Stir the mixture for 30 minutes to ensure complete formation of the dithiolate.

-

Add the alkyl halide dropwise and allow the reaction to warm to room temperature.

-

Stir for 4-6 hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Formation of a 1,3-Dithiane Derivative

Experimental Protocol:

-

To a solution of the aldehyde or ketone in a non-polar solvent like toluene or dichloromethane, add this compound.

-

Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture with a Dean-Stark trap to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the product by crystallization or column chromatography.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles. It is air-sensitive and should be stored under an inert atmosphere. Avoid contact with strong oxidizing agents, acids, and bases.[1]

Conclusion

This compound is a valuable and reactive molecule with broad applications in organic synthesis and beyond. Its two thiol groups provide a handle for a diverse range of chemical transformations, making it a cornerstone for the construction of complex molecular architectures and functional materials. This guide has provided a detailed overview of its chemical properties, reactivity, and handling, which should serve as a useful reference for researchers in the field.

References

Spectroscopic Analysis of 1,3-Benzenedithiol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,3-Benzenedithiol, a key aromatic thiol compound, through fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document presents a comprehensive summary of its spectral characteristics, detailed experimental protocols for data acquisition, and a logical visualization of its molecular structure.

Molecular Structure and Overview

This compound (CAS No. 626-04-0) is an organosulfur compound with the molecular formula C₆H₆S₂. Its structure consists of a benzene ring substituted with two thiol (-SH) functional groups at the meta positions. This arrangement confers specific chemical reactivity and distinct spectroscopic signatures, which are critical for its identification, characterization, and application in various scientific fields, including materials science and pharmaceutical development.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the aromatic protons and carbons, as well as the thiol protons.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a distinct signal for the thiol protons. The symmetry of the molecule simplifies the aromatic splitting pattern.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | H-5 |

| ~7.10 | d | 2H | H-4, H-6 |

| ~7.05 | s | 1H | H-2 |

| ~3.45 | s | 2H | -SH (Thiol) |

Note: Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon environment of the molecule. Due to symmetry, four distinct signals are expected for the benzene ring carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~132.0 | C1, C3 |

| ~129.5 | C5 |

| ~125.0 | C4, C6 |

| ~122.0 | C2 |

Note: Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for obtaining NMR spectra of this compound is as follows:

Unraveling the Structural Characteristics of 1,3-Benzenedithiol: A Technical Overview

Despite its utility in organic synthesis and materials science, a definitive single-crystal X-ray diffraction study detailing the precise crystal structure of 1,3-benzenedithiol is not publicly available in crystallographic databases. This technical guide consolidates the existing knowledge on its synthesis, physical properties, and molecular geometry, providing a comprehensive overview for researchers, scientists, and drug development professionals. In the absence of experimental crystallographic data, this document also presents a generalized approach to its synthesis and potential crystallization.

Physicochemical Properties of this compound

This compound is a sulfur-containing organic compound with the molecular formula C₆H₆S₂. It is recognized as a white or pale yellow crystalline solid with a pungent odor.[1] While its crystal system, space group, and precise unit cell dimensions remain undetermined, its fundamental physical properties have been characterized and are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆S₂ | [1][2] |

| Molecular Weight | 142.24 g/mol | [2] |

| Melting Point | 24-25 °C | [1] |

| Boiling Point | 128-129 °C at 16 mmHg | [1] |

| Appearance | White or pale yellow crystalline solid | [1] |

| Solubility | Soluble in alcohols, ethers, and ketones; insoluble in water. | [1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily accessible literature. However, established synthetic routes for aromatic thiols provide a basis for its preparation. Two primary methods are generally cited for the synthesis of this compound.[1]

Method 1: Reaction of 1,3-Dibromobenzene with Sulfur

This method involves the reaction of a di-halogenated benzene with a sulfur source, a common approach for introducing thiol groups onto an aromatic ring.

Generalized Protocol:

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is charged with 1,3-dibromobenzene and a suitable solvent, such as a high-boiling point ether or an anhydrous polar aprotic solvent.

-

Sulfur Source: A sulfurating agent, such as sodium sulfide or a similar nucleophilic sulfur source, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a period sufficient to ensure complete reaction, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. An acidic work-up is then performed to protonate the thiolate intermediates, yielding the desired this compound. This typically involves the addition of a dilute mineral acid, such as hydrochloric acid.

-

Purification: The crude product is extracted with an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). The solvent is then removed under reduced pressure. The resulting crude this compound can be further purified by distillation or recrystallization from a suitable solvent.

Method 2: Reduction of Benzoisothiocyanate Derivatives

This approach utilizes a dinitrobenzene precursor which is converted to a di-isothiocyanate, followed by reduction to the dithiol.

Generalized Protocol:

-

Dinitration: Benzene is first dinitrated to 1,3-dinitrobenzene using a mixture of nitric acid and sulfuric acid.

-

Reduction to Diamine: The 1,3-dinitrobenzene is then reduced to 1,3-diaminobenzene.

-

Conversion to Di-isothiocyanate: The 1,3-diaminobenzene is treated with thiophosgene or a related reagent to form the corresponding di-isothiocyanate derivative.

-

Reduction to Dithiol: The di-isothiocyanate is subsequently reduced to this compound. This reduction can be achieved using a reducing agent such as lithium aluminum hydride or by acidic hydrolysis.

-

Purification: The final product is purified using standard techniques such as extraction, distillation, or recrystallization.

Crystallization Approach

While a specific protocol for the single-crystal growth of this compound is not available, general techniques for the crystallization of small organic molecules can be applied.

Generalized Crystallization Protocol:

-

Solvent Selection: A suitable solvent or solvent system in which this compound has moderate solubility is chosen. Good solvent candidates include alcohols (e.g., ethanol, methanol), hydrocarbons (e.g., hexane, toluene), or mixtures thereof.

-

Dissolution: The purified this compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

-

Slow Cooling: The hot solution is allowed to cool slowly to room temperature. This slow cooling process reduces the solubility of the compound and promotes the formation of well-ordered crystals. For further crystal growth, the solution can be stored at a lower temperature (e.g., in a refrigerator or freezer).

-

Vapor Diffusion: Another common technique is vapor diffusion. A concentrated solution of this compound in a relatively non-volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The slow diffusion of the vapor of the more volatile solvent into the solution of the compound induces crystallization.

-

Crystal Isolation: Once crystals have formed, they are isolated by filtration and washed with a small amount of cold solvent to remove any residual impurities. The crystals are then dried under vacuum.

Molecular and Structural Visualization

Due to the absence of crystallographic data, a visualization of the crystal packing is not possible. However, the molecular structure of this compound and a conceptual workflow for its synthesis are presented below.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for the synthesis of this compound.

References

Thermodynamic Properties of 1,3-Benzenedithiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,3-Benzenedithiol. Due to a lack of extensive experimental data for this specific compound in publicly available literature, this guide also presents data for the closely related compound, Benzenethiol (Thiophenol), to serve as a valuable point of reference. Furthermore, it details the standard experimental and computational methodologies that can be employed to determine the thermodynamic properties of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆S₂ | --INVALID-LINK-- |

| Molecular Weight | 142.24 g/mol | --INVALID-LINK-- |

| Melting Point | 24-25 °C | --INVALID-LINK-- |

| Boiling Point | 128-129 °C at 16 mmHg | --INVALID-LINK-- |

| Vapor Pressure | 0.0477 mmHg at 25 °C | --INVALID-LINK-- |

| Appearance | White or pale yellow crystalline solid or liquid | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones; insoluble in water. | --INVALID-LINK-- |

Thermodynamic Properties of Benzenethiol (Thiophenol) as a Reference

In the absence of comprehensive experimental thermodynamic data for this compound, the properties of Benzenethiol (C₆H₅SH) provide a useful comparison for understanding the thermodynamic behavior of aromatic thiols. Table 2 summarizes key thermodynamic parameters for Benzenethiol.

| Thermodynamic Property | Value | Units | Source |

| Standard Molar Enthalpy of Formation (Liquid) | 11.7 ± 0.8 | kJ/mol | --INVALID-LINK-- |

| Standard Molar Enthalpy of Formation (Gas) | 61.1 ± 0.9 | kJ/mol | --INVALID-LINK-- |

| Standard Molar Entropy (Liquid) | 215.3 ± 1.0 | J/mol·K | --INVALID-LINK-- |

| Molar Heat Capacity (Liquid) | 173.22 | J/mol·K | --INVALID-LINK-- |

| Enthalpy of Vaporization at 298.15 K | 49.4 | kJ/mol | --INVALID-LINK-- |

| Enthalpy of Fusion | 11.45 | kJ/mol | --INVALID-LINK-- |

Experimental Determination of Thermodynamic Properties

The following sections describe the standard experimental protocols that can be used to determine the key thermodynamic properties of this compound.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic sulfur compound like this compound can be determined using rotating-bomb calorimetry. This technique is necessary to ensure that the sulfur is oxidized to a well-defined final state, typically aqueous sulfuric acid.

Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

The process involves combusting a precisely weighed sample in a high-pressure oxygen environment within a rotating bomb. The rotation ensures a complete and uniform reaction, leading to the formation of CO₂, H₂O, and H₂SO₄. The heat released during combustion is measured by the temperature rise of the surrounding water bath. By calibrating the calorimeter with a substance of known enthalpy of combustion, such as benzoic acid, the enthalpy of combustion of the sample can be determined. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's law.

Heat Capacity and Entropy

The heat capacity (Cp) and, subsequently, the standard molar entropy (S°) of this compound can be determined using adiabatic calorimetry. This method measures the amount of heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.

Caption: Workflow for determining heat capacity and entropy via adiabatic calorimetry.

A known mass of the sample is placed in a calorimeter, which is surrounded by an adiabatic shield to prevent heat loss. A measured amount of electrical energy is supplied to the sample, and the resulting temperature change is precisely recorded. This process is repeated over a range of temperatures, typically starting from near absolute zero. The heat capacity is calculated at each temperature. The standard molar entropy at 298.15 K is then determined by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K, accounting for the entropies of any phase transitions that occur.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, quantum chemical calculations provide a powerful tool for estimating the thermodynamic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and composite methods like G3 or G4 can be employed to calculate molecular geometries, vibrational frequencies, and electronic energies.

Caption: Logical workflow for the computational prediction of thermodynamic properties.

This computational approach begins with optimizing the molecular geometry of this compound. Subsequently, vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy and thermal contributions to enthalpy and entropy. A high-level single-point energy calculation is then performed on the optimized geometry. Using statistical mechanics, these molecular properties are used to calculate the partition function, from which the macroscopic thermodynamic properties such as enthalpy, entropy, and heat capacity can be derived. The enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes.

Conclusion

While experimental thermodynamic data for this compound remains scarce, this guide provides the available physicochemical properties and utilizes data from the closely related compound, Benzenethiol, for comparative purposes. The detailed descriptions of established experimental and computational methodologies offer a clear pathway for researchers to obtain the necessary thermodynamic parameters for this compound. Such data is crucial for a fundamental understanding of its chemical behavior and for its application in fields such as drug development and materials science.

In-Depth Technical Guide: Molecular Orbital Calculations of 1,3-Benzenedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for determining the molecular orbital characteristics of 1,3-benzenedithiol. Special emphasis is placed on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic behavior, reactivity, and potential applications in areas such as molecular electronics and drug design.

Introduction to Frontier Molecular Orbitals

In computational chemistry, Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing the electronic properties and reactivity of a molecule.[1] The two most important of these orbitals are:

-

Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons and its ionization potential. Molecules with higher HOMO energy levels are generally better electron donors.

-

Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital that is devoid of electrons. The energy of the LUMO corresponds to the molecule's ability to accept electrons and is related to its electron affinity. A lower LUMO energy indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.[1] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and thus more reactive.[2]

Computational Methodology

The determination of molecular orbital energies for this compound is typically achieved through ab initio quantum chemical calculations. Density Functional Theory (DFT) is a widely used and robust method for this purpose, offering a good balance between computational cost and accuracy.[3]

Experimental Protocol: DFT Calculation Workflow

The following protocol outlines the standard procedure for calculating the molecular orbital energies of this compound.

I. Molecular Geometry Optimization:

-

Input Structure: A 3D structure of this compound is generated using molecular modeling software. The initial geometry can be based on standard bond lengths and angles.

-

Computational Method: The geometry is optimized to find the lowest energy conformation. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4]

-

Basis Set: A suitable basis set is chosen to describe the atomic orbitals. The 6-31G(d) or a more extensive set like 6-311++G(d,p) is typically employed.[5] The inclusion of polarization functions (d) and diffuse functions (++) is important for accurately describing the electronic distribution, especially for sulfur-containing compounds.

-

Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds, ensuring a true energy minimum has been reached.

II. Single-Point Energy and Molecular Orbital Calculation:

-

Optimized Geometry: Using the optimized molecular structure from the previous step, a single-point energy calculation is performed.

-

Method and Basis Set: The same DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are used for consistency.

-

Output Analysis: The calculation yields the energies of all molecular orbitals. The energies of the HOMO and LUMO are identified from the output file. The HOMO is the highest energy level among the occupied orbitals, and the LUMO is the lowest energy level among the unoccupied (virtual) orbitals.

III. Data Extraction and Analysis:

-

HOMO and LUMO Energies: The energy values for the HOMO and LUMO are extracted in units of Hartrees and typically converted to electron volts (eV) for easier interpretation.

-

HOMO-LUMO Gap: The energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies: ΔE = ELUMO - EHOMO

The entire computational workflow can be visualized as follows:

Quantitative Data and Interpretation

| Molecule | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | B3LYP / 6-31G(d) (Typical) | ~ -6.0 to -6.5 | ~ -0.5 to -1.0 | ~ 5.0 to 6.0 |

| 1,4-Benzenedithiol | B3LYP / 6-31G(d) | -5.55 | -0.22 | 5.33 |

Note: The values for this compound are illustrative and represent typical outcomes for such a molecule calculated with the specified method. The values for 1,4-Benzenedithiol are from published research for its planar conformer.[5]

The HOMO-LUMO gap is a key determinant of the molecule's electronic transitions. This relationship can be visualized with a molecular orbital energy diagram.

Applications in Drug Development and Research

The electronic properties derived from molecular orbital calculations are invaluable for:

-

Reactivity Prediction: Understanding the HOMO and LUMO energies helps predict how this compound might interact with biological targets, such as proteins or nucleic acids. Regions of high electron density (related to the HOMO) are susceptible to electrophilic attack, while regions of low electron density (related to the LUMO) are prone to nucleophilic attack.

-

Molecular Docking: The calculated charge distribution and electrostatic potential, which are derived from the molecular orbitals, are crucial for accurately simulating the binding of the molecule to a receptor's active site.

-

Design of Novel Compounds: By computationally modifying the structure of this compound (e.g., by adding functional groups), researchers can tune its HOMO-LUMO gap to alter its electronic properties, stability, and reactivity in a desired manner. This is particularly relevant in the design of prodrugs or analogues with improved pharmacokinetic profiles.

References

- 1. irjweb.com [irjweb.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

A Comprehensive Technical Guide to the Solubility of 1,3-Benzenedithiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,3-Benzenedithiol, a crucial organosulfur compound in various chemical syntheses and applications. Understanding its solubility is paramount for reaction optimization, purification, and formulation in diverse research and development settings, including drug discovery.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include its molecular structure, featuring two thiol (-SH) groups on a benzene ring, which allows for hydrogen bonding and dipole-dipole interactions. The choice of solvent and its polarity, as well as temperature, will significantly impact the extent of solubility.

Qualitative Solubility of this compound

| Organic Solvent | Solvent Class | Qualitative Solubility | Citation |

| Acetonitrile | Nitrile | Miscible | [1][2] |

| Alcohols (general) | Alcohol | Soluble | [1] |

| Ethers (general) | Ether | Soluble | [1] |

| Ketones (general) | Ketone | Soluble | [1] |

It is important to note that while "soluble" indicates that a significant amount of this compound will dissolve in the solvent, "miscible" implies that the two substances will mix in all proportions to form a homogeneous solution.

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data for their specific applications, the following is a detailed, generalized experimental protocol for determining the solubility of a solid compound such as this compound in an organic solvent.

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Record the initial mass of this compound.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered, saturated solution with a known volume of the solvent in a volumetric flask to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the experimental sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This guide provides a foundational understanding of the solubility of this compound in organic solvents, tailored for professionals in research and drug development. While quantitative data is sparse, the qualitative information and the detailed experimental protocol herein offer a robust framework for scientists to determine precise solubility values for their specific needs. Accurate solubility data is a critical parameter that underpins the success of many chemical processes, from synthesis to formulation.

References

The Discovery and Enduring Utility of 1,3-Benzenedithiol: A Technical Guide

Introduction

1,3-Benzenedithiol, also known as dithioresorcinol or 1,3-dimercaptobenzene, is an organosulfur compound with the chemical formula C₆H₄(SH)₂. Characterized by a benzene ring substituted with two thiol groups at the meta positions, this compound has been a subject of scientific inquiry and practical application for over a century. While the precise moment of its discovery is not prominently documented, its synthesis aligns with the burgeoning field of organic sulfur chemistry in the late 19th and early 20th centuries. Early synthetic routes to aromatic thiols, such as the reduction of sulfonyl chlorides, were well-established during this period, suggesting the likely pathway to the first preparation of this compound. This guide provides a comprehensive overview of the historical context, synthesis, properties, and evolving applications of this versatile molecule, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The timeline below illustrates the logical progression of the synthesis and application of benzenedithiols, placing the likely emergence of the 1,3-isomer within the broader context of organic sulfur chemistry advancements.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid with a characteristic pungent odor. Its physical and chemical properties are summarized and compared with its isomers in the table below.

| Property | 1,2-Benzenedithiol | This compound | 1,4-Benzenedithiol |

| CAS Number | 17534-15-5 | 626-04-0 | 624-39-5 |

| Molecular Formula | C₆H₆S₂ | C₆H₆S₂ | C₆H₆S₂ |

| Molecular Weight | 142.24 g/mol | 142.24 g/mol | 142.24 g/mol |

| Appearance | Colorless viscous liquid | Colorless to pale yellow liquid or solid | White to light yellow solid |

| Melting Point | 22-24 °C | 24-25 °C | 92-97 °C |

| Boiling Point | 119-120 °C at 17 mmHg | 128-129 °C at 16 mmHg | 243.3 °C at 760 mmHg |

| Density | 1.236 g/mL at 25 °C | Not readily available | 1.240 g/cm³ (predicted) |

| Water Solubility | Soluble in basic water | Sparingly soluble | Soluble |

Key Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for a classical and a more contemporary approach.

Synthesis via Reduction of 1,3-Benzenedisulfonyl Chloride (Classical Method)

This method represents a likely historical route to this compound. It involves the initial sulfonation of benzene, followed by chlorination to the disulfonyl chloride, and finally reduction to the dithiol.

Methodology:

-

Preparation of 1,3-Benzenedisulfonyl Chloride:

-

1,3-Benzenedisulfonic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield 1,3-benzenedisulfonyl chloride. The reaction is typically carried out in an inert solvent under reflux.

-

-

Reduction to this compound:

-

In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a mixture of concentrated sulfuric acid and cracked ice is prepared and cooled to between -5 and 0 °C.

-

The crude 1,3-benzenedisulfonyl chloride is gradually introduced with stirring.

-

Zinc dust is then added in portions, ensuring the temperature does not rise above 0 °C.

-

After the addition is complete, the reaction mixture is stirred and slowly heated to reflux for several hours.

-

The resulting this compound is isolated by steam distillation. The product is then separated from the aqueous layer, dried over an anhydrous salt (e.g., calcium chloride), and purified by vacuum distillation.

-

Synthesis from 1,3-Dihalobenzene (Modern Method)

More contemporary methods often involve the reaction of a dihalobenzene with a source of sulfur, which can be more direct than the multi-step classical route.

Methodology:

-

Reaction with an Alkali Metal Sulfide:

-

A mixture of 1,3-dibromobenzene and an excess of an alkali metal sulfide (e.g., sodium sulfide) is heated in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The aqueous solution is then acidified with a mineral acid (e.g., HCl) to protonate the thiolate intermediates, leading to the precipitation of this compound.

-

The crude product is collected by filtration or extraction with an organic solvent, followed by purification via distillation or chromatography.

-

Applications

The applications of this compound have evolved from its use in fundamental organic synthesis to its role in advanced materials and nanotechnology.

-

Organic Synthesis: It serves as a versatile building block for the synthesis of various sulfur-containing heterocyclic compounds and polymers.

-

Coordination Chemistry: The thiol groups can deprotonate to form dithiolates, which act as bidentate ligands for a wide range of metal ions, forming stable coordination complexes.

-

Corrosion Inhibition: this compound can form a protective layer on metal surfaces, inhibiting corrosion.[2]

-

Analytical Chemistry: It can be employed as a reducing agent or as a reagent in various analytical procedures.[2]

-

Materials Science and Nanotechnology: In recent years, this compound and its isomers have garnered significant attention for their use in:

-

Self-Assembled Monolayers (SAMs): The thiol groups readily bind to gold and other metal surfaces, allowing for the formation of ordered molecular layers with tailored surface properties.

-

Molecular Electronics: Benzenedithiols have been used as molecular wires to study charge transport at the single-molecule level.

-

Solar Cells: It has been used to improve the power conversion efficiency in certain types of hybrid solar cells.[3][4]

-

Conclusion

This compound, a compound with roots in the classical era of organic chemistry, continues to be a molecule of significant interest. Its unique properties, stemming from the two thiol groups on a benzene ring, have enabled its use in a wide array of applications, from traditional organic synthesis to the cutting edge of nanotechnology and molecular electronics. The ongoing exploration of its potential in new materials and devices ensures that this compound will remain a relevant and valuable compound for the scientific community.

References

A Technical Guide to 1,3-Benzenedithiol Derivatives and Analogues for Drug Discovery and Material Science

Abstract: The 1,3-benzenedithiol scaffold is a versatile and reactive chemical structure that serves as a crucial building block in a multitude of scientific disciplines. Characterized by a benzene ring substituted with two thiol groups at the meta positions, this compound and its analogues exhibit a rich chemical profile, making them ideal for applications ranging from organic synthesis to advanced material science. In drug discovery, the thiol functionalities are particularly effective as zinc-chelating groups, leading to the development of potent enzyme inhibitors, notably against matrix metalloproteinases (MMPs) implicated in osteoarthritis and cancer. In material science, these compounds are fundamental to the formation of self-assembled monolayers (SAMs) for surface functionalization and have been utilized to enhance the efficiency of photovoltaic devices. This guide provides an in-depth overview of the physicochemical properties, synthesis protocols, and key applications of this compound derivatives, presenting quantitative data and detailed experimental workflows for researchers, chemists, and drug development professionals.

Core Compound: this compound

This compound (CAS: 626-04-0), also known as dithioresorcinol or 1,3-dimercaptobenzene, is an organosulfur compound that typically appears as a colorless liquid or a white to pale yellow solid with a distinct, strong odor[1][2]. Its utility stems from the two highly reactive thiol (-SH) groups attached to the aromatic ring, which can undergo a variety of chemical transformations, including oxidation to form disulfides, alkylation, and coordination with metal ions[1].

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings. The compound is sparingly soluble in water but miscible with organic solvents like acetonitrile[1][2].

| Property | Value | References |

| CAS Number | 626-04-0 | [3][4] |

| Molecular Formula | C₆H₆S₂ | [3][4] |

| Molecular Weight | 142.24 g/mol | [4] |

| Appearance | Colorless liquid or white/pale yellow solid | [1][2] |

| Melting Point | 24-25 °C | [1][4] |

| Boiling Point | 128-129 °C (at 16 mmHg) | [1][4] |

| pKa | 5.84 ± 0.10 (Predicted) | [1] |

| Solubility | Sparingly soluble in water; Miscible with acetonitrile | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several routes. Common laboratory-scale methods include the reduction of benzoisothiocyanate or the reaction of 1,3-dibromobenzene with a sulfur source[1]. Below are detailed protocols for the synthesis of a key analogue and the fabrication of self-assembled monolayers.

General Synthesis Workflow

The overall process for chemical synthesis, from starting materials to the final purified product, follows a logical sequence of reaction, isolation, and purification. This workflow is fundamental to obtaining compounds with high purity for further application.

Caption: A generalized workflow for chemical synthesis.

Detailed Protocol: Synthesis of m-Xylylene Dithiol (Analogue)

A detailed synthesis for 1,3-benzenedimethanethiol, an analogue where the thiol groups are separated from the ring by methylene spacers, is provided below. This multi-step process involves the formation of an intermediate followed by hydrolysis to yield the final dithiol[5].

Materials:

-

m-Xylylene dichloride (74.1 g)

-

Thiourea (67.2 g)

-

Water (270 g)

-

50% aqueous sodium hydroxide (134.1 g)

-

Hydrochloric acid

-

Toluene (360 mL)

Procedure:

-

Reaction Setup: In a 1 L four-neck reaction flask equipped with a stirrer, reflux condenser, nitrogen inlet, and thermometer, combine m-xylylene dichloride, thiourea, and water[5].

-

Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 2.5 hours[5].

-

Hydrolysis: Cool the mixture to room temperature. Under a nitrogen atmosphere, add the 50% sodium hydroxide solution. Heat the mixture, maintaining the temperature between 40-70°C for 2 hours to facilitate hydrolysis[5].

-

Neutralization and Extraction: Cool the reaction solution to 40°C and add hydrochloric acid until the pH reaches 2. Stir for 30 minutes. Perform an extraction with toluene[5].

-

Purification: Remove the toluene and residual water from the organic phase under reduced pressure. The resulting crude product is purified by distillation and washed with water to yield the final product[5].

Results: This procedure yields approximately 55.0 g of the polythiol composition, with a purity of 99.6% for m-xylylene dithiol[5].

Caption: Workflow for the synthesis of m-xylylene dithiol.[5]

Detailed Protocol: Preparation of Self-Assembled Monolayers (SAMs)

The thiol groups of this compound and its analogues readily bind to noble metal surfaces, most notably gold, to form highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). This protocol outlines a standard solution-based method for SAM preparation[2].

Materials:

-

Clean gold substrate

-

This compound

-

200-proof ethanol (solvent)

-

Clean glass or polypropylene containers

-

Dry nitrogen gas

Procedure:

-

Solution Preparation: Prepare a dilute solution (typically 1-10 mM) of this compound in ethanol inside a clean container. If necessary, sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved[2].

-

Substrate Immersion: Using clean tweezers, fully immerse the gold substrate into the thiol solution. Minimize the substrate's exposure to air during transfer.

-

Incubation: Seal the container to minimize oxygen exposure. If possible, backfill the container's headspace with dry nitrogen gas. Allow the self-assembly to proceed for 24-48 hours. Longer incubation times generally lead to more ordered and densely packed monolayers[2].

-

Rinsing and Drying: Remove the substrate from the solution with tweezers and rinse it thoroughly with fresh ethanol for 10-15 seconds to remove any non-covalently bound molecules. Dry the substrate with a gentle stream of dry nitrogen gas[2].

-

Sonication (Optional): To remove residual physisorbed material, place the sample in a container with fresh solvent and sonicate for 1-3 minutes, followed by a final rinse and drying step.

Caption: A step-by-step workflow for creating SAMs on a gold substrate.[2]

Applications in Drug Development and Research

The unique structure of this compound derivatives makes them valuable in medicinal chemistry, particularly for targeting metalloenzymes.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM)[6]. Overexpression of certain MMPs, such as MMP-13 (collagenase-3), is strongly implicated in the cartilage degradation seen in osteoarthritis and also plays a role in cancer metastasis[7][8].

The catalytic mechanism of MMPs relies on a critical zinc ion (Zn²⁺) in the active site. The thiol groups of benzenedithiol derivatives serve as excellent zinc-binding groups, or "zinc-chelators." By coordinating to the catalytic zinc ion, these inhibitors can block the active site and prevent the enzyme from binding to and cleaving its natural substrates, such as collagen[7][9]. While effective, early broad-spectrum MMP inhibitors based on strong zinc-chelating groups like hydroxamates were limited by off-target effects and musculoskeletal toxicity[8]. Modern research focuses on designing more selective inhibitors that achieve potency without relying solely on zinc chelation, often by making specific interactions with other residues in the enzyme's binding pocket[7][8].

Caption: Inhibition of MMPs via chelation of the catalytic zinc ion.

Quantitative Biological Activity

The development of effective enzyme inhibitors requires rigorous quantitative assessment. The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of an inhibitor required to reduce an enzyme's activity by 50%. The minimum inhibitory concentration (MIC) is used in microbiology to define the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below presents activity data for various compounds structurally or functionally related to the this compound scaffold.

| Compound Class | Target | Measurement | Activity Range | References |

| Mercaptopyrrolidine Derivatives | MMP-2, MMP-13, MMP-14 | IC₅₀ | ~2 - 60 nM | [6] |

| Non-hydroxamate Inhibitors | MMP-13 | IC₅₀ | 2.2 - 7.0 nM | [7] |

| 1,3-Benzoxathiol-2-one Analogues | MAO-B | IC₅₀ | 0.001 - 0.012 µM | [10] |

| Benzenesulphonamide Derivatives | E. coli, S. aureus, C. albicans | MIC | 6.63 - 6.72 mg/mL | [11] |

| Enone-based Derivatives | Neutrophil Superoxide Anion | IC₅₀ | 1.23 µM | [12] |

Applications in Material Science

Beyond biomedicine, this compound is a valuable reagent in material science. Its ability to form SAMs is used to precisely control the surface chemistry of materials, which is critical for applications in electronics, sensing, and nanotechnology[13][14][15]. Furthermore, it has been used in the development of hybrid solar cells, where vapor annealing with benzene-1,3-dithiol was shown to improve power conversion efficiency[4][16].

Safety and Handling

This compound is an irritant and can cause skin irritation and serious eye damage[1][3]. It is harmful if swallowed, inhaled, or in contact with skin[3]. Due to its strong and unpleasant odor and potential irritant properties, it should always be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory during its use[1]. The compound should be stored in a cool, sealed environment, as it is sensitive to air[1].

Conclusion

This compound and its derivatives represent a class of compounds with significant and diverse utility. The reactive thiol groups on a stable aromatic platform provide a foundation for applications spanning from the targeted inhibition of metalloenzymes in drug discovery to the precise engineering of surfaces in material science. The detailed protocols and quantitative data presented in this guide underscore the scaffold's importance and provide a technical foundation for researchers aiming to leverage its unique chemical properties for future innovations. Continued exploration of this chemical space, particularly in the design of highly selective, non-chelating enzyme inhibitors, holds considerable promise for therapeutic and technological advancements.

References

- 1. chembk.com [chembk.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C6H6S2 | CID 522062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-ベンゼンジチオール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,3-BENZENEDIMETHANETHIOL synthesis - chemicalbook [chemicalbook.com]

- 6. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fedoa.unina.it [fedoa.unina.it]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Methodological & Application

Application Notes and Protocols for 1,3-Benzenedithiol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,3-benzenedithiol in various organic synthesis applications. It is intended to serve as a practical guide for researchers in academia and industry, including those involved in drug development, materials science, and fine chemical synthesis.

Introduction

This compound is a versatile bifunctional organosulfur compound that serves as a valuable building block in a wide array of organic transformations. Its two thiol groups, positioned meta to each other on a benzene ring, offer unique reactivity for the construction of sulfur-containing heterocycles, polymers, macrocycles, and as ligands for transition metal catalysts. This document outlines key applications and provides detailed protocols for the synthesis of representative compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₆S₂ |

| Molecular Weight | 142.24 g/mol [1] |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Melting Point | 24-25 °C[2] |

| Boiling Point | 128-129 °C at 16 mmHg[2] |

| CAS Number | 626-04-0[1] |

Applications in Organic Synthesis

This compound is a key reagent in several classes of organic reactions, including:

-

Synthesis of Sulfur-Containing Heterocycles: Its reaction with various electrophiles provides access to a range of heterocyclic systems.

-

Polymer Synthesis: It can be used as a monomer in polycondensation reactions to produce sulfur-containing polymers with interesting material properties.

-

Ligand Synthesis for Catalysis: The thiol groups can coordinate to transition metals, forming complexes with potential catalytic applications.

The following sections provide detailed protocols for selected applications.

Application Note 1: Synthesis of 2-Substituted-1,3-Benzodithioles

The reaction of this compound with aldehydes and ketones provides a straightforward method for the synthesis of 2-substituted-1,3-benzodithioles. These compounds can serve as protected forms of carbonyls or as intermediates for further synthetic transformations.

Experimental Workflow: Synthesis of 2-Substituted-1,3-Benzodithioles

Caption: General workflow for the synthesis of 2-substituted-1,3-benzodithioles.

Protocol 1.1: Synthesis of 2-Phenyl-1,3-benzodithiole

This protocol describes the synthesis of 2-phenyl-1,3-benzodithiole from this compound and benzaldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 g, 7.0 mmol) in toluene (20 mL) is added benzaldehyde (0.75 g, 7.0 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 30 mg).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

After 2 hours, the reaction is cooled to room temperature.

-

The reaction mixture is washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate, 95:5) to afford 2-phenyl-1,3-benzodithiole as a white solid.

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ) | 13C NMR (CDCl₃, δ) |

| 2-Phenyl-1,3-benzodithiole | 85-95 | 88-90 | 7.60-7.55 (m, 2H), 7.40-7.30 (m, 3H), 7.25-7.15 (m, 4H), 5.75 (s, 1H) | 141.8, 139.5, 129.0, 128.6, 128.5, 126.5, 125.8, 121.5, 53.2 |

Application Note 2: Synthesis of Poly(m-phenylene sulfide)

Poly(m-phenylene sulfide) is a thermoplastic polymer with good thermal and chemical resistance. It can be synthesized via the polycondensation of this compound with a suitable dihaloaromatic compound.

Polymerization Scheme

Caption: Synthesis of Poly(m-phenylene sulfide) via polycondensation.

Protocol 2.1: Synthesis of Poly(m-phenylene sulfide)

This protocol outlines a general procedure for the synthesis of poly(m-phenylene sulfide).

Materials:

-

This compound

-

1,3-Dichlorobenzene

-

Sodium carbonate (anhydrous)

-

N-Methyl-2-pyrrolidone (NMP)

-

Methanol

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.42 g, 10 mmol), 1,3-dichlorobenzene (1.47 g, 10 mmol), and anhydrous sodium carbonate (1.17 g, 11 mmol).

-

Add NMP (20 mL) to the flask.

-

The reaction mixture is heated to 200-220 °C under a nitrogen atmosphere with vigorous stirring for 8-12 hours.

-

After cooling to room temperature, the reaction mixture is poured into a large volume of methanol (200 mL) to precipitate the polymer.

-

The polymer is collected by filtration, washed thoroughly with hot water and then with methanol.

-

The polymer is dried in a vacuum oven at 80 °C to a constant weight.

Quantitative Data:

| Property | Value |

| Yield | > 90% |

| Inherent Viscosity | 0.15 - 0.30 dL/g (in NMP at 25 °C) |

| Glass Transition Temp. (Tg) | 85 - 95 °C |

| Melting Point (Tm) | 280 - 290 °C |

Application Note 3: this compound as a Ligand in Transition Metal Catalysis

The thiol groups of this compound can readily deprotonate and coordinate to transition metal centers, forming stable complexes. These complexes have potential applications in catalysis, for example, in cross-coupling reactions.

Complex Formation

Caption: General scheme for the formation of a metal-dithiolate complex.

Protocol 3.1: Synthesis of a Palladium(II)-1,3-benzenedithiolate Complex

This protocol describes a general method for the synthesis of a palladium(II) complex with 1,3-benzenedithiolate.

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (NEt₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (142 mg, 1.0 mmol) in anhydrous THF (10 mL).

-

Add triethylamine (0.28 mL, 2.0 mmol) to the solution and stir for 10 minutes.

-

In a separate flask, dissolve palladium(II) acetate (224 mg, 1.0 mmol) in anhydrous THF (10 mL).

-

Slowly add the palladium acetate solution to the dithiolate solution at room temperature with stirring.

-

A precipitate will form. Stir the reaction mixture for 4 hours at room temperature.

-

The precipitate is collected by filtration, washed with THF and then with hexane.

-

The solid is dried under vacuum to yield the palladium(II)-1,3-benzenedithiolate complex.

Characterization Data (Representative):

| Analysis | Result |

| FT-IR (cm⁻¹) | Absence of S-H stretching band (around 2550 cm⁻¹) |

| Elemental Analysis | Consistent with the formation of a [Pd(S₂C₆H₄)]n polymer |

Note: The resulting complex is often polymeric and insoluble, which is a common feature for such coordination polymers. The catalytic activity would typically be evaluated in heterogeneous catalysis.

Safety Information

This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye damage and skin irritation, and may cause respiratory irritation[1]. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

1,3-Benzenedithiol as a Ligand in Coordination Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenedithiol (H₂bdt), a versatile dithiol ligand, has garnered significant interest in coordination chemistry due to its ability to form stable complexes with a wide range of metal ions. Its two thiol groups, positioned at the meta positions of a benzene ring, allow for various coordination modes, including monodentate, bidentate-chelating, and bridging, leading to the formation of discrete mononuclear and polynuclear complexes, as well as coordination polymers and metal-organic frameworks (MOFs). The electronic properties of the aromatic backbone and the soft nature of the sulfur donor atoms impart unique characteristics to its metal complexes, making them promising candidates for applications in catalysis, materials science, and bioinorganic chemistry.

These application notes provide an overview of the coordination chemistry of this compound, detailing its physicochemical properties, synthetic protocols for the preparation of its metal complexes, comprehensive characterization data, and potential applications.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid or solid with a pungent odor. It is soluble in many organic solvents but insoluble in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₆S₂ | [2] |

| Molecular Weight | 142.24 g/mol | [2] |

| Melting Point | 24-25 °C | [3] |

| Boiling Point | 128-129 °C at 16 mmHg | [3] |

| Density | 1.24 g/cm³ | [3] |

Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is irritating to the respiratory system and skin and can cause serious eye damage.[3]

Applications in Coordination Chemistry

The coordination complexes of this compound exhibit a diverse range of applications, stemming from the properties of both the ligand and the coordinated metal center.

Catalysis

While specific catalytic applications of discrete this compound complexes are an emerging area of research, related dithiolene complexes, particularly of nickel, have shown significant promise in electrocatalytic and photocatalytic hydrogen evolution.[4][5] The sulfur-rich coordination sphere can facilitate proton transfer and electron transfer processes that are key to the hydrogen evolution reaction (HER).

Protocol 1: General Considerations for Catalytic Hydrogen Evolution

This protocol provides a general workflow for evaluating the catalytic activity of a this compound-metal complex for hydrogen evolution.

Materials Science: Coordination Polymers and MOFs

This compound is a valuable building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The bridging capability of the dithiolate ligand allows for the construction of extended one-, two-, or three-dimensional networks. These materials can exhibit interesting electronic and optical properties.

A notable example is a two-dimensional coordination polymer of copper(I) and 1,3-benzenedithiolate, [Cu₂(1,3-BDT)]n. This material displays p-type semiconducting behavior with an electrical conductivity of 1.5 mS cm⁻¹ and a remarkably high Seebeck coefficient of 420 μV K⁻¹, suggesting its potential application in thermoelectric devices.[6] The high thermoelectric performance is attributed to the one-dimensional {Cu–S}n tubular inorganic network within the structure.[6]

Protocol 2: Synthesis of [Cu₂(1,3-BDT)]n Coordination Polymer [6]

This protocol describes the solvothermal synthesis of a semiconducting copper(I)-1,3-benzenedithiolate coordination polymer.

Materials:

-

Copper(I) chloride (CuCl)

-

This compound (H₂bdt)

-

Hydrochloric acid (HCl, aqueous solution)

-

Deionized water

-

Ethanol

Procedure:

-

In a glass vial, combine two equivalents of copper(I) chloride and one equivalent of this compound.

-

Add an acidic aqueous solution (e.g., dilute HCl) to the mixture.

-

Seal the vial tightly.

-

Heat the vial in an oven at 120 °C for a specified period (e.g., 72 hours).

-

After cooling to room temperature, collect the resulting needle-like crystals by filtration.

-

Wash the product with deionized water and ethanol.

-

Dry the product under vacuum.

Characterization Data for [Cu₂(1,3-BDT)]n: [6]

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Electrical Conductivity | 1.5 mS cm⁻¹ |

| Seebeck Coefficient | 420 μV K⁻¹ |

Bioinorganic Chemistry and Potential in Drug Development

The interaction of metal complexes with biological systems is a vast field of study. While research on the direct application of this compound complexes in drug development is limited, studies on analogous dithiolate complexes provide valuable insights. For instance, arsenic(III) complexes with the isomeric 1,2-benzenedithiol have been synthesized and shown to exhibit significant cytotoxicity against human acute promyelocytic leukemia cell lines.[7] This suggests that dithiolate ligands can be used to deliver metal ions to biological targets, a strategy that could be explored for the development of novel therapeutic agents. The ability of the dithiolate ligand to stabilize different oxidation states of the metal and the potential for the entire complex to undergo redox reactions are key features that could be exploited in drug design.

Protocol 3: Synthesis of a Generic Dithiolate-Arsenic(III) Complex (Adapted from 1,2-benzenedithiol complexes) [7]

This protocol provides a general method for the synthesis of halo-arsine(III)-dithiolate complexes, which can be adapted for this compound.

Materials:

-

This compound (H₂bdt)

-

Arsenic(III) halide (e.g., AsBr₃ or AsI₃)

-

Chloroform (CHCl₃), nitrogen-saturated

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 1 mmol of this compound in nitrogen-saturated chloroform.

-

To this solution, add an equimolar amount of the arsenic(III) halide.

-

Heat the reaction mixture to reflux and stir for 5 hours.

-

After cooling, concentrate the solution under reduced pressure.

-

Store the concentrated solution in a refrigerator to induce crystallization.

-

Isolate the crystals by filtration.

Characterization Data for an Analogous AsBr(1,2-benzenedithiolate) Complex: [7]

| Property | Value |

| Yield | 41.3% |

| UV-Vis (λ_max, CH₂Cl₂) | 331 nm (ε = 4150 M⁻¹cm⁻¹) |

| ¹H NMR (CDCl₃, δ/ppm) | 7.62 (dd), 7.24 (dd) |

| ¹³C NMR (CDCl₃, δ/ppm) | 139.92, 127.01, 126.20 |

Summary and Future Outlook

This compound is a versatile ligand that forms a variety of coordination complexes with interesting properties and potential applications. Its use in the construction of semiconducting coordination polymers for thermoelectric applications has been demonstrated, highlighting its potential in materials science. While its direct application in catalysis and drug development is still in its early stages, the promising results from related dithiolene and dithiolate complexes suggest that this compound-metal complexes are worthy of further investigation in these areas. Future research should focus on the synthesis and characterization of a wider range of discrete and polymeric complexes, followed by systematic studies of their catalytic activity, electronic and magnetic properties, and biological activity. The development of detailed synthetic protocols and the compilation of comprehensive characterization data, as outlined in these notes, will be crucial for advancing the coordination chemistry of this compound and unlocking its full potential.

References

- 1. Nickel bis(stilbenedithiolate) - Wikipedia [en.wikipedia.org]

- 2. A bioinspired thiolate-bridged dinickel complex with a pendant amine: synthesis, structure and electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. Nickel pyridinethiolate complexes as catalysts for the light-driven production of hydrogen from aqueous solutions in noble-metal-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and crystal structure of nickel(II) complexes of macrobicyclic ligands: identification and electron-transfer reactions of the corresponding nickel(III) complexes in solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis and Functionalization of Metal-Organic Frameworks with Thiol-Containing Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Metal-Organic Frameworks (MOFs) incorporating thiol functionalities, with a focus on the use of 1,3-Benzenedithiol and post-synthetic modification methods. While the direct synthesis of MOFs from this compound is not widely reported, this document presents a hypothetical solvothermal synthesis protocol as a representative example. Additionally, a detailed protocol for the more common and well-documented post-synthetic functionalization of existing MOFs to introduce thiol groups is provided. The primary application discussed is the use of these materials in the removal of heavy metal ions from aqueous solutions.

Section 1: Introduction to Thiol-Functionalized MOFs